molecular formula C15H12N2O5S B1674982 1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 824983-91-7

1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B1674982
M. Wt: 332.3 g/mol
InChI Key: MXQGCMQXTPTJJT-UHFFFAOYSA-N
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Description

The compound “1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” appears to be a complex organic molecule. It contains several functional groups and rings, including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a thieno[3,2-d]pyrimidine ring, and a dione group. These groups could potentially give the compound interesting chemical properties and reactivity.



Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis route.



Molecular Structure Analysis

The molecular structure of this compound, based on its name, appears to be quite complex. It contains a 2,3-dihydrobenzo[b][1,4]dioxin ring, which is a type of oxygen-containing heterocyclic compound, and a thieno[3,2-d]pyrimidine ring, which is a sulfur and nitrogen-containing heterocycle. The compound also contains a dione group, which could potentially participate in various chemical reactions.



Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. The dione group could potentially undergo redox reactions, the heterocyclic rings might participate in electrophilic substitution reactions, and the hydroxy group could potentially be involved in elimination or substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the dione and hydroxy groups could potentially make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure and the types of intermolecular forces it can form.


Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of thieno[2,3-d]pyrimidine derivatives, including compounds structurally related to the specified chemical, has been extensively studied. For instance, the synthesis of 5′-amino- and 5′-azido-2′,5′-dideoxy nucleosides from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione showcases the potential of these compounds in nucleoside analog development, which could have implications in drug discovery and medicinal chemistry. The process involves silylation and condensation steps, followed by deprotection to yield the target nucleosides, demonstrating the compound's versatility in chemical synthesis (El‐Barbary et al., 1995).

Potential Biological Activities

Research into derivatives of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has also explored their biological activities. For example, compounds with the thieno[2,3-d]pyrimidine backbone have been synthesized and evaluated for their potential anti-HIV activities, demonstrating the compound's relevance in the development of new therapeutic agents (Tang et al., 2015).

Computational and Spectral Analysis

The study of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives involves the synthesis of novel compounds and their comprehensive characterization using spectral techniques and computational methods. These studies contribute to a deeper understanding of the electronic structures and reactivity of thieno[3,2-d]pyrimidine derivatives, aiding in the design of compounds with desired properties (Ashraf et al., 2019).

Safety And Hazards

Without specific safety data for this compound, it’s difficult to provide accurate information about its potential hazards. As with any chemical, it should be handled with care, using appropriate personal protective equipment, and its disposal should be carried out in accordance with local regulations and guidelines.


Future Directions

The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its biological activity. If the compound shows promising activity in preliminary tests, it could be further optimized and studied in more detail. Potential areas of interest could include medicinal chemistry, materials science, or chemical biology, among others.


Please note that this analysis is based on the compound’s name and does not include specific experimental data. For a more accurate and detailed analysis, please refer to specific literature sources or consult with a professional chemist.


properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5S/c18-14-13-10(5-6-23-13)16(15(19)17(14)20)7-9-8-21-11-3-1-2-4-12(11)22-9/h1-6,9,20H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQGCMQXTPTJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C4=C(C(=O)N(C3=O)O)SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

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